molecular formula C10H13NO B012549 2-Amino-4-isopropylcyclohepta-2,4,6-trienone CAS No. 103028-78-0

2-Amino-4-isopropylcyclohepta-2,4,6-trienone

Cat. No.: B012549
CAS No.: 103028-78-0
M. Wt: 163.22 g/mol
InChI Key: SGGWQESDTBRADZ-UHFFFAOYSA-N
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Description

2,4,6-Cycloheptatrien-1-one, 2-amino-4-isopropyl-(6CI) is an organic compound with the molecular formula C10H13NO It is a derivative of tropone, a seven-membered aromatic ring with a ketone functional group

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2,4,6-Cycloheptatrien-1-one, 2-amino-4-isopropyl-(6CI) typically involves the following steps:

    Starting Materials: The synthesis begins with the preparation of the tropone ring, which can be achieved through the oxidation of cycloheptatriene.

    Isopropylation: The isopropyl group is introduced at the 4-position through alkylation reactions, using isopropyl halides or isopropyl alcohol in the presence of a suitable catalyst.

Industrial Production Methods

Industrial production of this compound may involve large-scale synthesis using similar reaction pathways but optimized for higher yields and purity. The use of continuous flow reactors and advanced purification techniques such as chromatography and crystallization are common in industrial settings.

Chemical Reactions Analysis

Types of Reactions

2,4,6-Cycloheptatrien-1-one, 2-amino-4-isopropyl-(6CI) undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding nitro or oxo derivatives.

    Reduction: Reduction reactions can convert the ketone group to an alcohol or the amino group to an amine.

    Substitution: Electrophilic and nucleophilic substitution reactions can occur at different positions on the aromatic ring.

Common Reagents and Conditions

    Oxidizing Agents: Potassium permanganate, chromium trioxide.

    Reducing Agents: Sodium borohydride, lithium aluminum hydride.

    Substitution Reagents: Halogens, alkyl halides, and nucleophiles such as amines and alcohols.

Major Products

The major products formed from these reactions include various substituted derivatives of the original compound, such as nitro, hydroxyl, and alkyl-substituted cycloheptatrienones.

Scientific Research Applications

2,4,6-Cycloheptatrien-1-one, 2-amino-4-isopropyl-(6CI) has several applications in scientific research:

    Chemistry: Used as a building block for the synthesis of more complex organic molecules.

    Biology: Studied for its potential biological activity, including antimicrobial and anticancer properties.

    Medicine: Investigated for its potential use in drug development, particularly as a scaffold for designing new therapeutic agents.

    Industry: Utilized in the production of specialty chemicals and materials with unique properties.

Mechanism of Action

The mechanism of action of 2,4,6-Cycloheptatrien-1-one, 2-amino-4-isopropyl-(6CI) involves its interaction with various molecular targets and pathways. The compound’s aromatic ring and functional groups allow it to participate in hydrogen bonding, π-π interactions, and other non-covalent interactions with biological macromolecules. These interactions can modulate the activity of enzymes, receptors, and other proteins, leading to various biological effects.

Comparison with Similar Compounds

Similar Compounds

    2-Aminotropone: Similar structure but lacks the isopropyl group.

    2,4,6-Cycloheptatrien-1-one: The parent compound without the amino and isopropyl substitutions.

    2-Amino-2,4,6-cycloheptatrien-1-one: Similar but without the isopropyl group.

Uniqueness

The presence of both the amino and isopropyl groups in 2,4,6-Cycloheptatrien-1-one, 2-amino-4-isopropyl-(6CI) imparts unique chemical and biological properties, making it distinct from its analogs

Properties

CAS No.

103028-78-0

Molecular Formula

C10H13NO

Molecular Weight

163.22 g/mol

IUPAC Name

2-amino-4-propan-2-ylcyclohepta-2,4,6-trien-1-one

InChI

InChI=1S/C10H13NO/c1-7(2)8-4-3-5-10(12)9(11)6-8/h3-7H,1-2H3,(H2,11,12)

InChI Key

SGGWQESDTBRADZ-UHFFFAOYSA-N

SMILES

CC(C)C1=CC=CC(=O)C(=C1)N

Canonical SMILES

CC(C)C1=CC=CC(=O)C(=C1)N

Synonyms

2,4,6-Cycloheptatrien-1-one,2-amino-4-isopropyl-(6CI)

Origin of Product

United States

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